molecular formula C8H3ClN2O4S B12360338 2,3-Dioxoquinoxaline-6-sulfonyl chloride

2,3-Dioxoquinoxaline-6-sulfonyl chloride

Cat. No.: B12360338
M. Wt: 258.64 g/mol
InChI Key: HVVVNZYIWMCPIU-UHFFFAOYSA-N
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Description

2,3-Dioxoquinoxaline-6-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a quinoxaline core modified with two ketone groups (dioxo) at positions 2 and 3 and a sulfonyl chloride moiety at position 4. This compound serves as a critical intermediate in organic synthesis, particularly for introducing sulfonamide groups into target molecules. Sulfonyl chlorides are widely utilized in medicinal chemistry and materials science due to their high reactivity toward nucleophiles, enabling the formation of sulfonamides, sulfonate esters, and other derivatives .

The compound’s reactivity and stability are influenced by the electron-withdrawing dioxo groups, which enhance the electrophilicity of the sulfonyl chloride group.

Properties

Molecular Formula

C8H3ClN2O4S

Molecular Weight

258.64 g/mol

IUPAC Name

2,3-dioxoquinoxaline-6-sulfonyl chloride

InChI

InChI=1S/C8H3ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H

InChI Key

HVVVNZYIWMCPIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=O)N=C2C=C1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride typically involves the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the product. The mixture is stirred and monitored until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the compound.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
2,3-Dioxoquinoxaline-6-sulfonyl chloride is primarily recognized for its role as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibiting PARP-1 leads to the accumulation of DNA damage in cancer cells, promoting cell death. Studies have shown that derivatives of this compound can exhibit significant anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .

2. Synthesis of Bioactive Molecules
This compound serves as a crucial building block for synthesizing various pharmacologically active compounds. For instance, it can be reacted with hydrazine hydrate to produce sulfonyl hydrazides, which are further transformed into quinoxaline-6-sulfonohydrazone derivatives . These derivatives have been evaluated for their biological activities, including antimicrobial and anti-inflammatory properties.

Material Science

1. Development of New Materials
In material science, 2,3-Dioxoquinoxaline-6-sulfonyl chloride is utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance the performance of materials used in electronics and photonics.

Biological Research

1. Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives synthesized from 2,3-Dioxoquinoxaline-6-sulfonyl chloride. For example, certain derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents . The evaluation of these compounds often involves assessing their minimum inhibitory concentrations (MICs) against various pathogens.

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeTarget OrganismsMIC (µg/mL)Reference
Quinoxaline-6-sulfonamideAntimicrobialStaphylococcus aureus200
Quinoxaline-6-sulfonohydrazoneAnticancerHepG2, HCT-11650
SulfonylhydrazideAnti-inflammatoryNot specifiedN/A

Synthetic Methodologies

The synthesis of 2,3-Dioxoquinoxaline-6-sulfonyl chloride typically involves a multi-step process starting from o-phenylenediamine and oxalic acid followed by chlorosulfonation with chlorosulfonic acid. This method has been noted for its efficiency and environmentally friendly characteristics due to the use of water in the work-up stages .

Mechanism of Action

The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. In medicinal chemistry, its derivatives have been shown to inhibit enzymes such as PARP by binding to the active site and preventing the enzyme from performing its function .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The quinoxaline core in the target compound distinguishes it from benzoxazole- or isoquinoline-based analogs. Quinoxaline derivatives are prized for their electron-deficient aromatic systems, enhancing electrophilic reactivity.

Functional Groups: The dioxo groups in 2,3-dioxoquinoxaline-6-sulfonyl chloride increase electron withdrawal, making its sulfonyl chloride more reactive than simpler chloro-substituted analogs like 6-chloroisoquinoline .

Reactivity: Compared to carbonyl chloride derivatives (e.g., 2,3-dichloroquinoxaline-6-carbonyl chloride), sulfonyl chlorides exhibit greater stability but retain high reactivity toward amines and alcohols, enabling diverse derivatization .

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